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Introduction

Navepdekinra is an orally bioavailable small molecule inhibitor of the pro-inflammatory
cytokine Interleukin-17A (IL-17A). By targeting IL-17A, Navepdekinra represents a promising
therapeutic strategy for a variety of autoimmune and inflammatory diseases, including
psoriasis. IL-17A is a key cytokine that drives inflammatory responses through the induction of
downstream chemokines, cytokines, and other inflammatory mediators. Understanding the
quantitative effects of Navepdekinra on the expression of these target genes is crucial for
elucidating its mechanism of action, assessing its potency, and identifying biomarkers of
response.

This document provides detailed protocols for quantifying the effects of Navepdekinra on gene
expression and outlines the expected changes in key inflammatory gene signatures based on
its mechanism of action.

Data Presentation: Expected Effects of
Navepdekinra on Gene Expression

While specific quantitative data on the effects of Navepdekinra on gene expression are not yet
publicly available, based on its mechanism as an IL-17A inhibitor, a number of downstream
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gene expression changes can be anticipated. The following table summarizes the expected
impact of Navepdekinra on key gene categories involved in IL-17-mediated inflammation.
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Gene Category

Key Genes

Expected Effect of
Navepdekinra

Rationale

Pro-inflammatory

Cytokines

IL-6, TNF-q, IL-13

Downregulation

IL-17A signaling
promotes the
expression of these
cytokines, creating a
positive feedback loop
of inflammation.
Inhibition of IL-17Ais
expected to reduce

their expression.

Chemokines

CXCL1, CXCLS8 (IL-8),

CCL2, CCL20

Downregulation

IL-17Ais a potent
inducer of chemokines
that recruit neutrophils
and other immune
cells to sites of
inflammation.
Navepdekinra is
expected to suppress
this recruitment by
downregulating
chemokine gene

expression.

Antimicrobial Peptides

S100A7, S100A8,

S100A9, Defensins

Downregulation

In psoriatic skin, IL-
17A stimulates
keratinocytes to
produce antimicrobial
peptides, which also
have pro-inflammatory
functions.
Navepdekinra should
reduce their

expression.

Matrix

Metalloproteinases

MMP1, MMP3, MMP9

Downregulation

IL-17A can induce the

expression of MMPs,
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(MMPs) which contribute to
tissue remodeling and
damage in
inflammatory
conditions. Inhibition
of IL-17A is expected
to decrease their

expression.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IL-17A signaling pathway targeted by Navepdekinra and
a general experimental workflow for quantifying its effects on gene expression.
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Caption: IL-17A signaling pathway and the inhibitory action of Navepdekinra.
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Caption: Experimental workflow for quantifying gene expression changes.
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Experimental Protocols

The following are detailed protocols for three common methods used to quantify gene
expression changes. These protocols are generalized and should be optimized for specific cell
types, tissues, and experimental conditions.

Protocol 1: Quantitative PCR (qPCR)

Objective: To measure the relative expression levels of specific target genes.

Materials:

e Treated and control cells/tissues

* RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

e DNase |

e Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

e PCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

o Gene-specific primers (forward and reverse)

» Nuclease-free water

e PCR instrument

Methodology:

» RNA Extraction:
o Homogenize cells or tissues according to the RNA extraction kit manufacturer's protocol.
o Perform on-column DNase | digestion to remove contaminating genomic DNA.
o Elute RNA in nuclease-free water.

e RNA Quantification and Quality Control:
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o Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g.,
NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

o Assess RNA integrity by running an aliquot on an agarose gel or using an automated
electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S
and 18S ribosomal RNA bands.

e cDNA Synthesis:

o Synthesize first-strand cDNA from 1 pg of total RNA using a reverse transcription kit
according to the manufacturer's instructions.

o Include a no-reverse transcriptase control to check for genomic DNA contamination.

» (PCR Reaction Setup:

[e]

Prepare a qPCR reaction mix containing gPCR master mix, gene-specific primers (forward
and reverse), cDNA template, and nuclease-free water.

[e]

A typical reaction volume is 10-20 pL.

o

Include a no-template control for each primer set to check for contamination.

[¢]

Run each sample in triplicate.
e PCR Cycling:

o Perform gPCR using a standard three-step cycling protocol (denaturation, annealing,
extension) or a two-step protocol as recommended for the master mix.

o Atypical protocol includes an initial denaturation step, followed by 40 cycles of
denaturation and combined annealing/extension, and a final melt curve analysis to verify
the specificity of the amplified product.

o Data Analysis:

o Determine the cycle threshold (Ct) for each sample.
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o Normalize the Ct value of the target gene to the Ct value of a stably expressed
housekeeping gene (e.g., GAPDH, ACTB).

o Calculate the relative gene expression using the AACt method.

Protocol 2: RNA Sequencing (RNA-seq)

Objective: To obtain a comprehensive and quantitative profile of the transcriptome.
Materials:

Treated and control cells/tissues

o RNA extraction kit with high-quality output (e.g., RNeasy Plus Mini Kit, Qiagen)
e DNase |
e RNA fragmentation buffer
o Library preparation kit (e.g., NEBNext Ultra Il RNA Library Prep Kit for lllumina)
» Next-generation sequencing (NGS) platform (e.g., lllumina NovaSeq)
Methodology:
e RNA Extraction and Quality Control:

o Extract total RNA as described in the qPCR protocol.

o High-quality RNA is critical for RNA-seq. Assess RNA integrity using an Agilent
Bioanalyzer; an RNA Integrity Number (RIN) of > 8 is recommended.

e Library Preparation:

o mMRNA Enrichment (for most applications): Isolate mMRNA from total RNA using oligo(dT)
magnetic beads.

o RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.
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o First and Second Strand cDNA Synthesis: Synthesize double-stranded cDNA from the
fragmented mRNA.

o End Repair and A-tailing: Repair the ends of the cDNA fragments and add a single 'A’
base to the 3' ends.

o Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.

o PCR Amplification: Amplify the adapter-ligated library to generate enough material for
sequencing.

Library Quantification and Quality Control:

o Quantify the library concentration using a fluorometric method (e.g., Qubit).

o Assess the library size distribution using an Agilent Bioanalyzer.

Sequencing:

o Pool multiple libraries for multiplex sequencing.

o Sequence the libraries on an NGS platform according to the manufacturer's instructions.

Data Analysis:

o Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the
sequencing reads.

o Read Alignment: Align the high-quality reads to a reference genome using a splice-aware
aligner (e.g., STAR, HISAT?2).

o Read Quantification: Count the number of reads mapping to each gene using tools like
featureCounts or HTSeq.

o Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in
R to identify differentially expressed genes between Navepdekinra-treated and control
samples.
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o Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify biological
pathways and functions enriched in the differentially expressed gene list.

Protocol 3: Microarray Analysis

Objective: To measure the expression levels of thousands of pre-defined genes simultaneously.
Materials:
» Treated and control cells/tissues
* RNA extraction kit
e DNase |
o CcDNA synthesis and labeling kit (e.g., GeneChip WT Pico Kit, Thermo Fisher Scientific)
o Microarray gene expression arrays (e.g., Affymetrix GeneChip)
o Hybridization oven
e Microarray scanner
Methodology:
e RNA Extraction and Quality Control:
o Extract and assess the quality of total RNA as described in the gPCR protocol.

o Target Preparation and Labeling:

[e]

Synthesize first-strand and then second-strand cDNA from total RNA.

o

Synthesize cRNA by in vitro transcription.

[¢]

Synthesize second-cycle single-stranded cDNA.

[¢]

Fragment and label the ss-cDNA with biotin.
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e Hybridization:
o Prepare a hybridization cocktail containing the fragmented and labeled ss-cDNA.
o Inject the cocktail into a microarray chip.

o Incubate the chip in a hybridization oven for a specified time (e.g., 16 hours) to allow the
labeled target to hybridize to the complementary probes on the array.

e Washing and Staining:
o Wash the microarray to remove non-specifically bound target.

o Stain the array with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the
biotin labels.

o Amplify the signal with a biotinylated anti-streptavidin antibody followed by another round
of SAPE staining.

e Scanning:

o Scan the microarray using a high-resolution laser scanner to detect the fluorescence
signal from the hybridized probes.

o Data Analysis:

o Image Analysis: Convert the scanned image into numerical data representing the intensity
of each probe.

o Data Normalization: Normalize the raw data to correct for technical variations between
arrays (e.g., RMA or GCRMA normalization).

o Differential Gene Expression Analysis: Use statistical methods (e.g., t-test, ANOVA) to
identify genes that are significantly differentially expressed between Navepdekinra-
treated and control groups.

o Clustering and Pathway Analysis: Perform hierarchical clustering to group genes with
similar expression patterns and use pathway analysis tools to identify enriched biological
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pathways.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for
researchers to quantify the effects of Navepdekinra on gene expression. While specific
quantitative data for Navepdekinra is awaited, the expected impact on IL-17A-regulated genes
provides a strong rationale for its therapeutic potential. The application of these robust and
well-established molecular biology techniques will be instrumental in further characterizing the
pharmacological profile of Navepdekinra and advancing its clinical development.

» To cite this document: BenchChem. [Quantifying the Effects of Navepdekinra on Gene
Expression: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15569447#quantifying-navepdekinra-effects-on-
gene-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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